molecular formula C6H8N2O B11768840 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol

Katalognummer: B11768840
Molekulargewicht: 124.14 g/mol
InChI-Schlüssel: KSWBVWATUIYOAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol is a heterocyclic compound with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol This compound is characterized by a fused ring structure consisting of a pyrrole and a pyrazole ring

Vorbereitungsmethoden

The synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the condensation of a hydrazine derivative with a suitable diketone or ketoester, followed by cyclization to form the desired heterocyclic structure . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Analyse Chemischer Reaktionen

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it has been studied as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death .

Vergleich Mit ähnlichen Verbindungen

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol can be compared with other similar heterocyclic compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of a hydroxyl group, which can influence its reactivity and interactions with other molecules.

Eigenschaften

Molekularformel

C6H8N2O

Molekulargewicht

124.14 g/mol

IUPAC-Name

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol

InChI

InChI=1S/C6H8N2O/c9-6-3-5-1-2-7-8(5)4-6/h1-2,6,9H,3-4H2

InChI-Schlüssel

KSWBVWATUIYOAD-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN2C1=CC=N2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.